molecular formula C61H109N11O12 B062659 N-Methyl-valyl-4-cyclosporin A CAS No. 159605-70-6

N-Methyl-valyl-4-cyclosporin A

Número de catálogo: B062659
Número CAS: 159605-70-6
Peso molecular: 1188.6 g/mol
Clave InChI: UUDGYAWEAWOYIK-UJUZIFHISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Methyl-valyl-4-cyclosporin A, also known as this compound, is a useful research compound. Its molecular formula is C61H109N11O12 and its molecular weight is 1188.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Cyclosporins - Cyclosporine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Structural Basis for Reactivity

N-Me-Val-4-CsA (C₆₁H₁₀₉N₁₁O₁₂; MW 1188.6 g/mol) replaces the N-methyl-L-leucine at position 4 of CyA with N-methyl-L-valine . This substitution alters interactions with biological targets while retaining the cyclic peptide backbone. Key features influencing reactivity include:

  • N-Methylation : Reduces hydrogen-bonding capacity and enhances lipophilicity .

  • Cyclic conformation : Stabilizes the molecule against enzymatic degradation .

Interaction with Mitochondrial Proteins

N-Me-Val-4-CsA binds cyclophilin D (CyP-D), a mitochondrial peptidyl-prolyl isomerase, to inhibit the mitochondrial permeability transition (MPT) . This interaction prevents calcium-induced mitochondrial swelling by blocking pore formation .

Parameter Cyclosporin A N-Me-Val-4-CsA
CyP-D Binding Affinity HighHigh
Calcineurin Inhibition Yes (IC₅₀ ~50 nM)No
MPT Inhibition YesYes

Data derived from in vitro mitochondrial assays .

Solubility and Stability

  • Solubility : Highly lipophilic (logP > 5), soluble in organic solvents like ethyl acetate and methylene chloride, but poorly in water .

  • Stability : Resists hydrolysis at physiological pH due to N-methylation and cyclic structure .

Synthetic and Biosynthetic Pathways

  • Biosynthesis : Produced via precursor-directed fermentation with Tolypocladium inflatum. D-Threonine supplementation increases yield by promoting N-methyl-L-isoleucine incorporation at position 4 .

  • In Vitro Synthesis : Cyclosporin synthetase exhibits high specificity for incorporating N-methyl-L-valine at position 4, enabling efficient synthesis .

Functional Comparisons with Cyclosporin A

Property Cyclosporin A N-Me-Val-4-CsA
Immunosuppression Potent (binds calcineurin)None
MPT Inhibition ModeratePotent (IC₅₀ ~10 nM)
Mitochondrial Binding Cyclophilin A/DCyclophilin D

Research Implications

  • Neuroprotection : N-Me-Val-4-CsA reduces neuronal death in oxygen/glucose deprivation models by 70–80%, outperforming CyA .

  • Cardiotoxicity Mitigation : Lacks nephrotoxicity and hepatotoxicity associated with CyA, making it suitable for long-term use .

Mechanistic Insights

The compound’s efficacy in MPT inhibition stems from:

  • Binding to CyP-D : Stabilizes the protein’s conformation, preventing pore assembly .

  • Lipophilicity : Facilitates mitochondrial membrane penetration .

Propiedades

Número CAS

159605-70-6

Fórmula molecular

C61H109N11O12

Peso molecular

1188.6 g/mol

Nombre IUPAC

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21,24-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C61H109N11O12/c1-25-27-28-39(15)51(74)50-55(78)64-42(26-2)57(80)66(18)32-46(73)70(22)48(37(11)12)54(77)65-47(36(9)10)60(83)67(19)43(29-33(3)4)53(76)62-40(16)52(75)63-41(17)56(79)68(20)44(30-34(5)6)58(81)69(21)45(31-35(7)8)59(82)71(23)49(38(13)14)61(84)72(50)24/h25,27,33-45,47-51,74H,26,28-32H2,1-24H3,(H,62,76)(H,63,75)(H,64,78)(H,65,77)/b27-25+/t39-,40+,41-,42+,43+,44+,45+,47+,48+,49+,50+,51-/m1/s1

Clave InChI

UUDGYAWEAWOYIK-UJUZIFHISA-N

SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)C)C

SMILES isomérico

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)C)C

SMILES canónico

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)C)C

Sinónimos

N-methyl-Val-4-CsA
N-methyl-valyl-4-cyclosporin A
SDZ 220-384
SDZ-220-384

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.